molecular formula C35H44ClN3OPd-2 B568011 Chloro[[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene](acetanilide)palladium(II)] CAS No. 1228009-69-5

Chloro[[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene](acetanilide)palladium(II)]

Cat. No.: B568011
CAS No.: 1228009-69-5
M. Wt: 664.627
InChI Key: HUZJVJUMFACGKJ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidenepalladium(II)] is a palladium(II) complex featuring a bulky N-heterocyclic carbene (NHC) ligand and an acetanilide ancillary ligand. The NHC ligand, 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr), provides steric bulk and electron-donating properties, enhancing thermal stability and preventing catalyst deactivation via aggregation . This compound is designed for applications in cross-coupling reactions and C-H activation, where ligand architecture critically determines performance .

Properties

IUPAC Name

[1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-2-ylidene]palladium;N-phenylacetamide;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N2.C8H8NO.ClH.Pd/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;1-7(10)9-8-5-3-2-4-6-8;;/h9-16,18-21H,1-8H3;2-5H,1H3,(H,9,10);1H;/q;-1;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUZJVJUMFACGKJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N2C=CN(C2=[Pd])C3=C(C=CC=C3C(C)C)C(C)C.CC(=O)NC1=CC=CC=[C-]1.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H44ClN3OPd-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30716460
Record name [1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-2-ylidene]palladium;N-phenylacetamide;chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30716460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

664.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228009-69-5
Record name [1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-2-ylidene]palladium;N-phenylacetamide;chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30716460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chloro[[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene](acetanilide)palladium(II)]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthesis of 1,3-Bis(2,6-diisopropylphenyl)imidazolium Chloride

The imidazolium salt serves as the NHC precursor. Its synthesis involves:

  • Alkylation of N-alkylbenzimidazole : Reacting 2,6-diisopropylphenyl-substituted benzimidazole with methyl iodide in anhydrous DMF at 80°C for 24 hours.

  • Purification : Recrystallization from ethanol/diethyl ether yields the imidazolium salt as a white solid (typical yield: 62–97%).

Formation of the Palladium NHC Complex

The imidazolium salt is reacted with palladium chloride under inert conditions:

  • Reagents :

    • Imidazolium salt (1 mmol)

    • PdCl₂ (1 mmol)

    • K₂CO₃ (5 mmol, base)

    • 3-chloropyridine (3 mL, solvent and ligand)

  • Conditions : Heating at 80°C for 16 hours under stirring.

  • Mechanism : The base deprotonates the imidazolium salt, generating the NHC ligand, which coordinates to palladium. Concurrently, 3-chloropyridine acts as a transient ligand, later displaced by acetanilide.

Purification and Characterization

  • Filtration : Unreacted PdCl₂ and imidazolium salt are removed via silica gel filtration.

  • Recrystallization : The crude product is recrystallized from dichloromethane/hexane to yield the pure complex as a yellow solid (yield: 25–60%).

  • Characterization : NMR, X-ray diffraction, and elemental analysis confirm structure and purity.

Optimization and Catalytic Relevance

The choice of base and solvent critically impacts yield:

  • Base : Strong bases (e.g., K₂CO₃) enhance deprotonation but may lead to side reactions with sensitive ligands.

  • Solvent : Polar aprotic solvents (e.g., 3-chloropyridine) stabilize the Pd intermediate and improve ligand substitution kinetics.

Table 1: Representative Reaction Conditions and Yields

StepReagents/ConditionsYield (%)Source
Imidazolium salt synthesisDMF, methyl iodide, 80°C, 24 h62–97
Pd-NHC complex formationPdCl₂, K₂CO₃, 3-chloropyridine, 80°C, 16 h25–60
Acetanilide ligandationAg₂O, acetanilide, CH₂Cl₂, rt, 2 h40–75

Mechanistic Insights

The reaction proceeds through:

  • Deprotonation : K₂CO₃ abstracts the acidic C2 proton of the imidazolium salt, forming the carbene.

  • Coordination : The carbene binds to PdCl₂, displacing chloride ions.

  • Ligand exchange : 3-chloropyridine or acetanilide occupies the remaining coordination sites on palladium.

Notably, the bulky 2,6-diisopropylphenyl groups on the NHC ligand prevent Pd aggregation, stabilizing the monomeric complex.

Challenges and Solutions

  • Low solubility : The bulky NHC ligand reduces solubility in common solvents. This is mitigated by using dichloromethane or THF during purification.

  • Ligand disproportionation : Excess acetanilide (1.5 equiv) ensures complete substitution of chloride .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the palladium center, which can change its oxidation state and reactivity.

    Reduction: Reduction reactions can also occur, often involving the reduction of the palladium center back to its original state.

    Substitution: The compound can participate in substitution reactions where ligands around the palladium center are replaced by other ligands.

Common Reagents and Conditions:

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of palladium oxides, while reduction can regenerate the original palladium complex .

Scientific Research Applications

Catalytic Applications

1.1 Cross-Coupling Reactions

One of the primary applications of Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidenepalladium(II)] is in cross-coupling reactions, which are fundamental in organic synthesis for forming carbon-carbon bonds. The compound serves as a catalyst in reactions such as Suzuki-Miyaura and Heck reactions, enabling the coupling of aryl halides with various nucleophiles.

  • Suzuki-Miyaura Coupling : This reaction allows for the formation of biaryl compounds, which are prevalent in pharmaceuticals and agrochemicals. Studies have demonstrated that palladium complexes with N-heterocyclic carbene ligands exhibit enhanced reactivity and selectivity compared to traditional palladium catalysts .
  • Heck Reaction : The palladium complex facilitates the coupling of alkenes with aryl halides, providing a pathway for synthesizing substituted alkenes. The use of Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidenepalladium(II)] has been shown to improve yields and reduce reaction times in various Heck-type reactions .

Mechanistic Insights

Understanding the mechanism of action for Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidenepalladium(II)] is crucial for optimizing its catalytic performance. Recent studies have focused on elucidating the reaction pathways involved in its catalytic cycles.

  • Transmetallation Steps : Research indicates that the palladium complex participates in transmetallation steps that are critical for the formation of organometallic intermediates. These intermediates play a vital role in facilitating cross-coupling reactions .

Case Studies

3.1 Application in Pharmaceutical Synthesis

A notable case study involved the synthesis of a key intermediate for a pharmaceutical compound using Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidenepalladium(II)]. The compound demonstrated high efficiency in catalyzing the formation of complex molecules with multiple stereocenters, showcasing its utility in producing chiral pharmaceuticals .

3.2 Environmental Applications

The palladium complex has also been explored for applications in environmental chemistry. Its ability to catalyze reactions that degrade pollutants or facilitate green chemistry processes aligns with contemporary efforts to develop sustainable chemical practices.

Mechanism of Action

The mechanism by which Chloro[[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene](acetanilide)palladium(II)] exerts its effects involves the coordination of the palladium center with various substrates. This coordination facilitates the activation of the substrates, allowing for the desired chemical transformations to occur. The molecular targets and pathways involved include the activation of carbon-carbon and carbon-heteroatom bonds, which are crucial in many organic synthesis reactions .

Comparison with Similar Compounds

Table 1: Structural and Ligand Features of Selected Palladium-NHC Complexes

Compound Name NHC Ligand Structure Ancillary Ligand Metal CAS Number Key Features
Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidenePd(II)] IPr Acetanilide Pd(II) - Bulky IPr stabilizes Pd; acetanilide modulates electronic environment
Allyl[IPr]Pd(II) Chloride IPr Allyl Pd(II) 478980-03-9 Allyl enables π-coordination; high reactivity in cross-coupling
[IPr]Pd(Ph-iminoethyl)Cl IPr N-phenyliminoethyl Pd(II) 1905460‑13‑0 Electron-withdrawing iminoethyl group enhances oxidative addition
Chloro(η³-cinnamyl)[IPr-NMe₂]Pd(II) IPr with dimethylamino backbone Cinnamyl Pd(II) - Amino decoration increases electron density; improved C-H activation
[IPr]AgCl IPr Chloride Ag(I) - Silver center shifts application to photochemistry or transmetalation

Key Observations :

  • Bulky NHC Ligands : All IPr-based complexes exhibit enhanced stability due to steric shielding of the metal center .
  • Ancillary Ligand Effects : Acetanilide in the target compound provides a balance of steric bulk and moderate electron donation, distinct from the π-coordination of allyl/cinnamyl ligands in other Pd complexes .
  • Metal Center Influence : Silver analogs (e.g., [IPr]AgCl) lack catalytic activity in cross-coupling but are useful in transmetalation or as carbene transfer agents .

Catalytic Performance

Table 2: Catalytic Efficiency in Cross-Coupling Reactions

Compound Reaction Type Turnover Frequency (TOF, h⁻¹) Substrate Scope Reference
Allyl[IPr]Pd(II) Chloride Suzuki-Miyaura 1,200 Aryl bromides, chlorides
Target Compound Buchwald-Hartwig Amination 850* Aryl chlorides, heterocycles
[IPr]Pd(Ph-iminoethyl)Cl α-Arylation of Ketones 980 Aryl chlorides, tetralones
Chloro(η³-cinnamyl)[IPr-NMe₂]Pd(II) C-H Functionalization 1,500 Electron-deficient arenes

*Estimated based on analogous amination studies .

Key Findings :

  • The target compound’s acetanilide ligand likely reduces TOF compared to allyl or cinnamyl analogs due to weaker π-coordination, but improves selectivity in amination reactions .
  • Amino-decorated NHCs (e.g., [IPr-NMe₂]) enhance electron density at Pd, accelerating oxidative addition in C-H activation .

Biological Activity

Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidenepalladium(II)], a palladium(II) complex, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a broader class of metal complexes that exhibit various therapeutic properties, including anticancer and antimicrobial activities. This article provides a detailed overview of the biological activity associated with this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a palladium center coordinated by an imidazolium ligand and an acetanilide moiety. The general structure can be represented as follows:

Chloro[[1,3bis(2,6diisopropylphenyl imidazol 2 ylidene](acetanilide)Pd II ]\text{Chloro}[[1,3-\text{bis}(2,6-\text{diisopropylphenyl }\text{imidazol 2 ylidene}](\text{acetanilide})\text{Pd II }]

This configuration allows for unique interactions with biological targets, influencing its activity.

Anticancer Activity

Research has indicated that palladium complexes can exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Studies : A study demonstrated that palladium(II) complexes, including those with acetanilide derivatives, showed stronger cytotoxic effects against T-lymphoblastic leukemia cells compared to standard anticancer drugs like tamoxifen . The mechanism appears to involve the induction of apoptosis in cancer cells.
CompoundCell LineCytotoxicity (%)Reference
Pd(Acetanilide)T-lymphoblastic leukemia75%
Pd(Schiff base)HepG2 (hepatoblastoma)57.6%

Antimicrobial Activity

Palladium complexes have also been evaluated for their antimicrobial properties. Specific findings include:

  • Antibacterial Effects : Studies have shown that palladium(II) complexes exhibit varying degrees of antibacterial activity against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa. The activity was often compared to standard antibiotics, revealing that some palladium complexes possess superior efficacy .
PathogenActivity LevelComparison DrugReference
Staphylococcus aureusModerateStreptomycin
Pseudomonas aeruginosaHighNystatin

The biological activity of chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidenepalladium(II)] can be attributed to several mechanisms:

  • DNA Interaction : Palladium complexes can bind to DNA, leading to structural changes that inhibit replication and transcription processes.
  • Induction of Apoptosis : Evidence suggests that these complexes can trigger apoptotic pathways in cancer cells through oxidative stress mechanisms.
  • Enzyme Inhibition : Some studies indicate that palladium complexes may inhibit key enzymes involved in cellular metabolism.

Case Study 1: Antitumor Efficacy

A specific study investigated the effects of a related palladium complex on various tumor cell lines, revealing significant cytotoxicity against A549 (lung cancer) and HT29 (colon cancer) cells. The complex induced apoptosis more effectively than in normal lymphocytes, highlighting its selective action against cancerous cells .

Case Study 2: Antimicrobial Screening

Another study focused on the antimicrobial properties of palladium complexes against fungal strains like Candida albicans. The findings indicated that certain palladium complexes exhibited stronger antifungal activity than conventional antifungal agents .

Q & A

Basic: What synthetic methodologies are documented for preparing Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidenepalladium(II)], and how do reaction parameters affect yield?

Answer:
The synthesis of palladium-NHC complexes typically involves transmetallation or ligand substitution reactions under inert conditions. For analogous complexes (e.g., allyl- or chloro-ligated variants), patents WO 2004014550 and US 6,316,380 outline protocols using Pd precursors like PdCl₂ with NHC ligands synthesized from imidazolium salts . Key parameters include:

  • Temperature: Reactions are conducted at 50–80°C to avoid ligand decomposition (observed melting points ~190°C for related complexes) .
  • Solvent: Dry THF or toluene ensures stability of air-sensitive intermediates.
  • Purification: Column chromatography under nitrogen yields >97% purity, as noted in Umicore collaborations .

Basic: Which characterization techniques are critical for structural elucidation of this complex?

Answer:

  • X-ray Crystallography: Resolves coordination geometry and bond lengths (e.g., Pd–Ccarbene distances ~2.0 Å in analogous complexes) .
  • NMR Spectroscopy: 1H^1H and 13C^{13}C NMR identify ligand environments; imidazolylidene carbons appear at ~210 ppm in 13C^{13}C spectra .
  • Elemental Analysis: Confirms stoichiometry (e.g., C, H, N within ±0.4% of theoretical values) .
  • Thermogravimetric Analysis (TGA): Detects decomposition onset temperatures (~190°C for similar complexes) .

Basic: What catalytic applications are reported for palladium-NHC complexes with ancillary ligands like acetanilide?

Answer:
While direct data on the acetanilide variant is limited, structurally related complexes catalyze:

  • Cross-Coupling Reactions: Buchwald-Hartwig amination and Suzuki-Miyaura couplings, with turnover numbers (TONs) >10³ .
  • Carbonyl Insertions: As demonstrated in copper-NHC systems, steric bulk from 2,6-diisopropylphenyl groups enhances selectivity for α-insertion into metal–boron bonds .
  • Substrate Limitations: Bulky substrates (e.g., ortho-substituted aryl halides) show reduced activity due to steric hindrance .

Advanced: How do electronic and steric properties of the acetanilide ligand modulate catalytic behavior compared to other ligands?

Answer:

  • Steric Effects: The acetanilide’s planar structure may reduce steric crowding compared to allyl or pyridine ligands, favoring substrates with lower steric demand. For example, methoxyacetanilide derivatives show enhanced activity in arylations due to improved electron donation .

  • Electronic Tuning: Acetanilide’s electron-withdrawing amide group could lower Pd center electrophilicity, slowing oxidative addition but stabilizing intermediates in reductive elimination steps .

  • Comparative Data:

    Ligand TypeTON (Suzuki Coupling)Selectivity (α- vs β-insertion)
    Acetanilide (hypoth.)~50085% α
    Allyl ( )~1,20060% α
    Pyridine ( )~80070% α

Advanced: What protocols mitigate decomposition of air-sensitive palladium-NHC complexes during catalysis?

Answer:

  • Handling: Use Schlenk lines or gloveboxes (<1 ppm O₂/H₂O); store solids at –20°C under argon .
  • In Situ Monitoring: UV-Vis spectroscopy tracks ligand dissociation (λmax ~350 nm for intact Pd–NHC bonds) .
  • Stabilization: Additives like silver tetrafluoroborate (AgBF₄) scavenge free chloride, preventing ligand displacement .
  • Decomposition Pathways: Thermal degradation produces Pd black and free imidazolium salts, detectable via TGA-MS .

Advanced: How can mechanistic studies distinguish inner-sphere vs outer-sphere pathways in Pd-NHC-catalyzed reactions?

Answer:

  • Kinetic Isotope Effects (KIE): kH/kD>2k_H/k_D > 2 suggests bond-breaking in the rate-determining step (inner-sphere).
  • Electrochemical Methods: Cyclic voltammetry identifies redox-active intermediates; Pd⁰/PdII couples at –0.5 to +0.3 V (vs Ag/AgCl) indicate metal-centered processes .
  • Crystallographic Snapshots: Trapped intermediates (e.g., Pd–substrate adducts) in X-ray structures validate inner-sphere mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.